Triisopropylsilyl chloride (TIPSCl) is an organosilicon compound with the chemical formula C₉H₂₁ClSi. It is a colorless liquid that finds significant use as a protecting group in organic synthesis []. Due to its bulky triisopropyl group, TIPSCl offers steric hindrance, making it a valuable tool for selective protection of hydroxyl functionalities, particularly in complex molecules with multiple hydroxyl groups [].
The key feature of TIPSCl's structure is the silicon (Si) atom bonded to a chlorine (Cl) atom and three isopropyl groups [(CH3)₂CH]₃. The Si-Cl bond is polar covalent, with chlorine being more electronegative. The three bulky isopropyl groups attached to the silicon provide steric hindrance, influencing the reactivity of the molecule [].
The primary application of TIPSCl lies in its role as a protecting group for hydroxyl (OH) functionalities. The reaction between an alcohol (ROH) and TIPSCl in the presence of a suitable base (e.g., pyridine) leads to the formation of a triisopropylsilyl ether (ROSi(iPr)₃) and HCl. This protects the hydroxyl group from unwanted reactions while allowing manipulation of other functional groups in the molecule. The deprotection, or removal of the TIPSCl group, can be achieved using various methods depending on the substrate [].
TIPSCl does not possess a biological mechanism of action. It functions as a protecting group in organic synthesis, influencing the reactivity of other functional groups within a molecule.
Corrosive